tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate
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Overview
Description
tert-Butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable furan derivative. One common method is the palladium-catalyzed cross-coupling reaction. In this reaction, tert-butyl carbamate is reacted with an aryl halide (such as a furan derivative) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its carbamate group can interact with enzymes, providing insights into enzyme mechanisms and functions .
Medicine
In medicinal chemistry, this compound can be used as a scaffold for the development of new drugs. Its furan ring and carbamate group can be modified to enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
tert-Butyl N-methylcarbamate: A carbamate with a methyl group instead of the furan ring.
tert-Butyl N-(2-furyl)carbamate: A similar compound with a furan ring but without the hydroxypropyl group.
Uniqueness
tert-Butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate is unique due to the presence of both the furan ring and the hydroxypropyl group. This combination provides distinct reactivity and stability, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(14)13-8-12(4,15)9-6-5-7-16-9/h5-7,15H,8H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJWEGKOQASAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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